Cas no 19356-17-3 (Calcifediol)

Calcifediol 化学的及び物理的性質
名前と識別子
-
- CALCIDIOL
- CALCIFEDIOL MONOHYDRATE
- 25-OH-D3
- 25-HYDROXYVITAMIN D3
- 25-hydroxyvitamin d3 monohydrate
- 25-hydroxycholecalciferol monohydrate
- (5z,7e)-9,10-secocholesta-5,7,10(19)-triene-3b,25-diol monohydrate
- CALCIFEDIOL 1-HYDRATE
- 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate, (3.beta.,5Z,7E)-
- 25-Hydroxycholecalciferol
- calcifediol
- Vitamin D3, 25-Hydroxy-
- 25-Hydroxy-vitamin D3 monohydrate
- (3beta,5Z,7E)-9,10-secocholestan-5,7,10(19)-triene-3,25-diol
- Vitamin D3 25-
- (3b,5Z,7E)- 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
- 25-Hydroxyvitamin D3 solution
- 25HydroxyvitaminD3
- 25-Hydroxyvitamin-D3-[2H3]
- Calcidiol,Didrogyl,Hidroferol
- Calcifediol,(εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
- Vitamin D3 25 Calcifediol
- 25-Hydroxycholecalciferol solution
- Didrogyl
- U-32070E
- Ro 8-8892
- Hidroferol
- Rovimix Hy-D
- Calcifediol anhydrous
- Calcifediol, >=98%
- 25-Hydroxyvitamin D
- Calcifediolum
- Calderol
- Rayaldee
- Cholecalciferol, 25-hydroxy-
- Calcifidiol
- Delakmin
- Dedrogyl
- T0WXW8F54E
- Calcifediolum [INN-Latin]
- 3-{2-[1-(5-HYDROXY-1,5-DIMETHYL-HEXYL)-7A-METHYL-OCTAHYDRO-INDEN-4-YLIDENE]-ETHYLIDENE}-4-METHYLE
- 25-hydroxy Vitamin D3
- (5Z,7E)-9,10-Seco-5,7,10(19)-cholestatrien-3beta,25-diol
- U 32070E
- CCG-268657
- MFCD00867077
- BCP9000472
- (3S,5Z,7E)-9,10-secocholesta-5,7,10-triene-3,25-diol
- CALCIFEDIOL,ANHYDROUS
- SR-05000001468
- NCGC00161326-01
- 25-hydroxyvitamin D3 / 25-hydroxycholecalciferol / calcidiol
- (3S,5Z,7E)-9,10-seco-5,7,10(19)-cholestatriene-3,25-diol
- Calcifediol, European Pharmacopoeia (EP) Reference Standard
- AMY2863
- (S,Z)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol
- AKOS015965097
- DB00146
- B91135EC-8937-4D8B-A533-CCD82F33C1B0
- AB01275461_02
- CHEBI:17933
- CS-0800
- DTXSID0022721
- s1469
- CHEBI:94743
- EINECS 242-990-9
- 25(OH)D3
- 25-hydroxy-cholecalciferol
- HMS1791G13
- 5,6-cis-25-Hydroxyvitamin D3
- CALCIFEDIOL, ANHYDROUS
- 25-(OH)Vitamin D3
- Hy-D
- CALCIFEDIOL,ANHYDROUS [VANDF]
- EN300-7413489
- 1H-Indene-1-pentanol, octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-.alpha.,.alpha.,.epsilon.,7a-tetramethyl-, (.epsilon.R,1R,3aS,4E,7aR)-
- HY-32351
- (3beta,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
- BRD-K77175907-001-01-5
- 3-{2-[1-(5-HYDROXY-1,5-DIMETHYL-HEXYL)-7A-METHYL-OCTAHYDRO-INDEN-4-YLIDENE]-ETHYLIDENE}-4-METHYLENE-CYCLOHEXANOL
- C01561
- Spectrum5_001931
- (3S,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
- U 32070 E
- (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol
- (3S,5Z,14beta,17alpha)-9,10-secocholesta-5,7,10-triene-3,25-diol
- (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-hydroxy-1,5-dimethyl-hexyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-cyclohexanol
- UNII-T0WXW8F54E
- DM100
- 64719-49-9
- AC-31367
- HMS1361G13
- NCGC00161326-04
- GTPL6921
- Q139307
- Calcifediol, United States Pharmacopeia (USP) Reference Standard
- 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, (3beta,5Z,7E)-
- W-201718
- 9,10-Secocholesta-5,7,10(19)-triene-3b,25-diol
- (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- (5Z,7E)-(3S)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
- IDI1_033881
- 25-Hydroxyvitamin D3 monohydrate, >=99.0% (HPLC)
- BSPBio_001411
- HMS3402G13
- Vitamin D, 25-hydroxy-
- SCHEMBL3296
- HMS2089L21
- (?R,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-?,?,?,7a-tetramethyl-1H-indene-1-pentanol
- BCPP000306
- BDBM50521013
- 9,10-Secocholesta-5,7,10(19)-triene-1,25-diol, (3.beta,.5Z,7E)-
- LMST03020246
- 5,6-trans-25-Hydroxycholescalciferol
- 5,6-trans-9,10-Seco-5,7,10(19)-cholestatrien-3beta,25-diol
- 25-Hydroxycholecalciferol, >=98% (HPLC)
- (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatriene-3,25-diol
- NS00026306
- BML2-E02
- 19356-17-3
- 25-Hydroxycholescalciferol
- SR-05000001468-1
- Ryaldee
- JWUBBDSIWDLEOM-DTOXIADCSA-N
- AB01275461-01
- HMS1989G13
- CHEMBL1040
- A923587
- CALCIFEDIOL [MI]
- Calcifediol [INN]
- (S,Z)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexanol
- KBio2_000131
- KBio2_005267
- (1S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- Bio2_000611
- (1S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol
- KBioGR_000131
- Bio1_001078
- CBiol_001814
- KBioSS_000131
- (1S,3Z)-3-[(2E)-2-[(3As,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- KBio3_000261
- KBio3_000262
- Bio2_000131
- Bio1_000100
- Q27166533
- KBio2_002699
- Bio1_000589
- BRD-K77175907-001-08-0
- 1ST1571
- BRD-K77175907-002-01-3
- BRD-K77175907-001-06-4
- Calcifediol
-
- MDL: MFCD00867077
- インチ: 1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1
- InChIKey: JWUBBDSIWDLEOM-DTOXIADCSA-N
- ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2([H])/C(=C(\[H])/C(/[H])=C3\C(=C([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C\3([H])[H])O[H])/C([H])([H])C([H])([H])C([H])([H])[C@]12C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 400.33400
- どういたいしつりょう: 400.334
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.01
- ゆうかいてん: 74-76oC
- ふってん: 529.2℃ at 760 mmHg
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - PSA: 40.46000
- LogP: 6.73390
- 濃度: 100 μg/mL in ethanol
- ようかいせい: 自信がない
Calcifediol セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225
- 警告文: P210
- 危険物輸送番号:UN 2811 6
- WGKドイツ:1
- 危険カテゴリコード: 11
- セキュリティの説明: 28-36/37-45
- 福カードFコード:8-10-19
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:Ⅱ
- リスク用語:R28
- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen
Calcifediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-32351-25mg |
Calcifediol |
19356-17-3 | 99.94% | 25mg |
¥3000 | 2024-04-19 | |
Chemenu | CM183293-100mg |
(3b,5Z,7E)- 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol |
19356-17-3 | 98% | 100mg |
$477 | 2022-12-30 | |
SHENG KE LU SI SHENG WU JI SHU | sc-288574C-500mg |
25-Hydroxyvitamin D3, |
19356-17-3 | ≥97% | 500mg |
¥9025.00 | 2023-09-05 | |
TRC | C125700-250mg |
Calcifediol |
19356-17-3 | 250mg |
$ 999.00 | 2023-04-18 | ||
S e l l e c k ZHONG GUO | S1469-25mg |
Calcifediol |
19356-17-3 | 99.96% | 25mg |
¥3843.86 | 2023-09-16 | |
Ambeed | A154275-5mg |
(R,Z)-3-(2-((1R,3aS,7aR,E)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexan-1-ol |
19356-17-3 | 98% | 5mg |
$109.0 | 2025-02-20 | |
TRC | C125700-25mg |
Calcifediol |
19356-17-3 | 25mg |
$ 420.00 | 2023-04-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6430-1 mL * 10 mM (in DMSO) |
Calcifediol |
19356-17-3 | 99.07% | 1 mL * 10 mM (in DMSO) |
¥1360.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S1469-10mM (1mL in DMSO) |
Calcifediol |
19356-17-3 | 99.96% | 10mM (1mL in DMSO) |
¥1548.43 | 2023-09-16 | |
S e l l e c k ZHONG GUO | S1469-100mg |
Calcifediol |
19356-17-3 | 99.13% | 100mg |
¥10401.3 | 2022-04-26 |
Calcifediol サプライヤー
Calcifediol 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
Calcifediolに関する追加情報
Calcifediol: A Comprehensive Overview
Calcifediol, also known as 25-hydroxyvitamin D, is a crucial intermediate in the metabolism of vitamin D. With the CAS number 19356-17-3, it plays a pivotal role in maintaining calcium homeostasis and bone health. Recent studies have highlighted its broader implications in immune regulation, cardiovascular health, and even cancer prevention, making it a subject of intense scientific interest.
The synthesis of calcifediol begins in the skin upon exposure to sunlight, where 7-dehydrocholesterol is converted into cholecalciferol (vitamin D3). This compound is then hydroxylated in the liver to form calcifediol, which serves as a precursor to the biologically active form, calcitriol (1,25-dihydroxyvitamin D). The conversion of calcifediol to calcitriol is tightly regulated by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), ensuring precise control over calcium and phosphorus metabolism.
Recent research has uncovered novel roles for calcifediol beyond its traditional functions. For instance, studies have shown that adequate levels of calcifediol are associated with reduced inflammation and improved immune responses. This has led to investigations into its potential therapeutic uses in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, emerging evidence suggests that calcifediol may play a protective role against chronic conditions like cardiovascular disease and diabetes by modulating insulin sensitivity and reducing oxidative stress.
In the context of cancer, calcifediol has been shown to inhibit tumor growth and metastasis through various mechanisms, including induction of apoptosis and suppression of angiogenesis. Clinical trials are currently exploring its efficacy as an adjuvant therapy in cancers such as breast, prostate, and colorectal cancer. These findings underscore the importance of maintaining optimal levels of calcifediol, particularly in populations at risk for deficiency due to limited sun exposure or dietary intake.
The measurement of serum calcifediol levels has become a standard diagnostic tool for assessing vitamin D status. However, recent studies have raised concerns about the accuracy of existing assays and the variability in reference ranges across laboratories. To address this, researchers are developing more precise methods for quantifying calcifediol, which could improve the accuracy of diagnosis and treatment recommendations.
In conclusion, calcifediol, with its CAS number 19356-17-3 strong>, is a vital molecule with far-reaching implications for human health. Its role extends beyond calcium regulation to encompass immune modulation, chronic disease prevention, and cancer therapy. As research continues to uncover new functions of this versatile compound, it is likely to become an even more integral part of preventive and therapeutic strategies in medicine.

